![molecular formula C13H18N2O4S2 B2831014 N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415526-45-1](/img/structure/B2831014.png)
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
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Overview
Description
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the production of pro-inflammatory cytokines. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide in lab experiments is its potential use as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. However, one limitation of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Future Directions
There are several future directions for the study of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various research applications. Additional studies are also needed to determine the safety and efficacy of this compound in human trials. Finally, future studies should focus on the development of new compounds based on the structure of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide with improved properties and potential for use in various research applications.
Conclusion:
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further studies are needed to fully understand the potential of this compound and its derivatives in various research applications.
Synthesis Methods
The synthesis of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves the reaction between furan-2-carbaldehyde and 6-hydroxy-1,4-dithiepan-6-ylmethanamine in the presence of oxalic acid dihydrate. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is purified by recrystallization to obtain a white crystalline solid.
Scientific Research Applications
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied for its potential use in various research applications. It has been shown to have anti-inflammatory properties and can be used to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-11(14-6-10-2-1-3-19-10)12(17)15-7-13(18)8-20-4-5-21-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHUETNVGHJUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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